molecular formula C12H7BrN2O B1376255 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine CAS No. 934331-04-1

2-(4-Bromophenyl)oxazolo[4,5-C]pyridine

Cat. No.: B1376255
CAS No.: 934331-04-1
M. Wt: 275.1 g/mol
InChI Key: FHOAGYMBRQDLBL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)oxazolo[4,5-C]pyridine is a heterocyclic compound that belongs to the oxazole family. It is characterized by the presence of a bromophenyl group attached to an oxazolo[4,5-C]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst to form the desired oxazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and heating to moderate temperatures to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)oxazolo[4,5-C]pyridine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for developing new derivatives with potentially enhanced properties .

Properties

IUPAC Name

2-(4-bromophenyl)-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOAGYMBRQDLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled (0° C.) suspension of commercially available 4-hydroxy-3-amino-pyridine 14 (4 g, 36 mmol) in DCM (200 ml) were added triethyl amine (6.3 ml, 1.25 eq) and a solution of 4-bromo-benzoyl chloride (15, Rb═H, 8 g, 36 mmol, 1 eq, 0.3M in DCM). The reaction mixture was allowed to reach room temperature and the mixture was stirred for 16 hrs. The mixture was filtered, washed with DCM and ether to furnish crude 16 (Rb═H) as a solid material which was used in the next step without further purification. Hexachloroethane (10.2 g, 43 mmol, 2.5 eq) was dissolved in DCM (150 ml) and triphenyl phosphine (13.56 g, 51.69 mmol, 3 eq) and triethyl amine (19.2 ml, 137.8 mmol, 8 eq) was added. The mixture was stirred for 10 minutes at room temperature and crude compound 16 (Rb═H) was added slowly in 5 equal portions. The mixture was stirred at room temperature for 64 hrs after which time TLC analysis (DCM/MeOH, 97/3, v/v, Rf 0.3) revealed complete reaction. The solution was concentrated and the residue was suspended in DCM. The mixture was filtered and the residue washed with DCM and diethyl ether to give crude 17 (Rb═H) which was used in the next step without further purification.
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
10.2 g
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
13.56 g
Type
reactant
Reaction Step Six
Quantity
19.2 mL
Type
reactant
Reaction Step Six
[Compound]
Name
crude compound 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

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